(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one
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Overview
Description
(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a methyl group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the dioxane ring, followed by the introduction of the cyclohexanone moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce different stereoisomers of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The compound’s ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, (3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler compound with a similar cyclohexane ring but lacking the dioxane moiety.
Cyclohexanone: Another related compound that shares the cyclohexanone core but without the additional substituents.
2,5,5-Trimethyl-1,3-dioxane: A compound that includes the dioxane ring but lacks the cyclohexanone component.
Uniqueness
What sets (3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone apart from these similar compounds is its combined structural features, which confer unique reactivity and potential applications. The presence of both the cyclohexanone and dioxane rings allows for a broader range of chemical transformations and interactions.
Properties
IUPAC Name |
(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-12-6-5-7-14(17)13(12)8-9-16(4)18-10-15(2,3)11-19-16/h12-13H,5-11H2,1-4H3/t12-,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRCWDWNTABTHO-PZORYLMUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)C1CCC2(OCC(CO2)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC(=O)C1CCC2(OCC(CO2)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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